2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydropyrido[4,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the construction of the pyrrolidine ring followed by its fusion to the pyrido[4,3-d]pyrimidine core. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine under acidic conditions . The reaction is carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. It can act as an antagonist or modulator of various receptors and enzymes, including the vanilloid receptor 1 and insulin-like growth factor 1 receptor . The compound’s effects are mediated through the inhibition of enzyme activity or receptor binding, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the tetrahydropyrido fusion.
2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of the pyrrolidine ring.
(2-Oxo-1-pyrrolidinyl)pyrimidine: Features an oxo group on the pyrrolidine ring.
Uniqueness
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its fused ring structure, which imparts distinct steric and electronic properties. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-6-15(5-1)11-13-8-9-7-12-4-3-10(9)14-11/h8,12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEUFUZHNTUFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3CNCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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